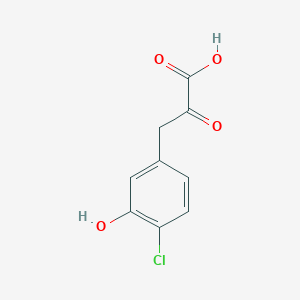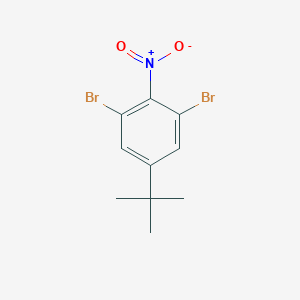
1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene: is an organic compound with the molecular formula C10H11Br2NO2 It is a derivative of benzene, where two bromine atoms, a tert-butyl group, and a nitro group are substituted at specific positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of tert-butylbenzene. The general synthetic route involves:
Bromination: Tert-butylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 1 and 3 positions.
Nitration: The dibrominated product is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 2 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon catalyst or other reducing agents like tin(II) chloride (SnCl2) in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction of the nitro group yields 1,3-Dibromo-5-(tert-butyl)-2-aminobenzene.
- Oxidation of the tert-butyl group yields carboxylic acids or other oxidized products.
科学研究应用
Chemistry: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
相似化合物的比较
1,3-Dibromo-5-(tert-butyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Dibromo-2-nitrobenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.
1,3-Dibromo-5-(tert-butyl)-2-aminobenzene: A reduced derivative with an amino group instead of a nitro group, showing different chemical and biological properties.
Uniqueness: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene is unique due to the combination of bromine, nitro, and tert-butyl groups on the benzene ring
属性
分子式 |
C10H11Br2NO2 |
|---|---|
分子量 |
337.01 g/mol |
IUPAC 名称 |
1,3-dibromo-5-tert-butyl-2-nitrobenzene |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(13(14)15)8(12)5-6/h4-5H,1-3H3 |
InChI 键 |
GZGSPJPWAAWBDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
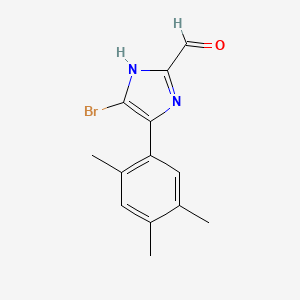
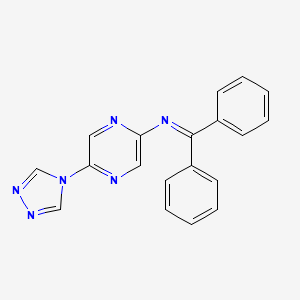
![Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
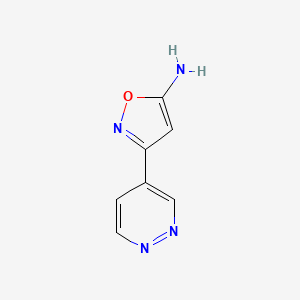
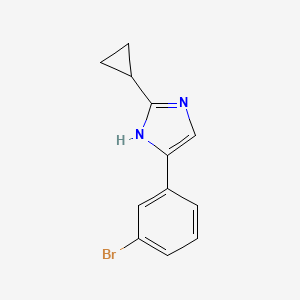
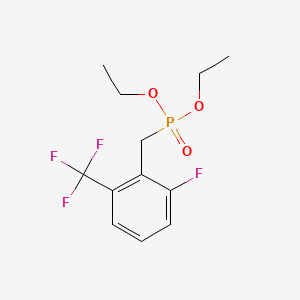

![N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B13692379.png)
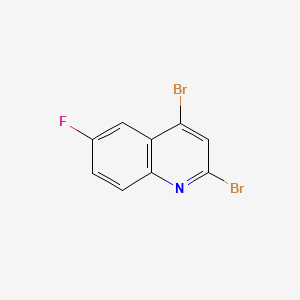
![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)

